3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-methylsulfanylpyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-21-11-9(3-2-4-14-11)12(19)16-6-8(7-16)17-10(18)5-15-13(17)20/h2-4,8H,5-7H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDUYIXABQBCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the nicotinoyl intermediate, followed by the introduction of the azetidine ring and the imidazolidine-2,4-dione core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Azetidine derivatives:
Nicotinoyl derivatives: These compounds are often used in drug design due to their ability to interact with biological targets.
Uniqueness
3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, antiviral, and anticancer research. The structural components of this compound suggest a diverse range of interactions with biological targets, making it a subject of extensive study.
Chemical Structure and Properties
The compound features an azetidine ring and an imidazolidine-2,4-dione moiety. The methylthio group and the nicotinoyl substitution are critical for its biological activity. These structural characteristics suggest potential interactions with various biological pathways.
Antibacterial Activity
The azetidine derivatives are known for their antibacterial properties. Compounds within this class have been shown to inhibit the growth of several pathogenic bacteria. For instance, carbapenem derivatives exhibit high antibacterial activities and resistance to β-lactamase enzymes, indicating that similar mechanisms may be present in this compound .
Antiviral Activity
Research indicates that azetidinone derivatives can possess antiviral properties. Some studies have reported that compounds containing azetidinone structures inhibit the replication of viruses such as human coronaviruses and influenza viruses . The specific activity of this compound against viral pathogens remains to be fully characterized but holds promise based on related compounds.
Anticancer Activity
Azetidinone derivatives have shown potential in anticancer applications. For example, certain azetidinones have been identified as inhibitors of cancer cell proliferation and inducers of apoptosis in various human cancer cell lines . The specific anticancer mechanisms of this compound require further investigation to elucidate its effectiveness against specific cancer types.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis |
The mechanisms through which this compound exerts its biological effects likely involve interactions with specific enzymes or receptors within microbial or cancerous cells. For example, azetidinones may act as enzyme inhibitors or disrupt cellular signaling pathways that are crucial for cell survival and replication.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione and confirming its purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a nicotinoyl derivative with an azetidine intermediate followed by cyclization. Key steps include:
- Activation of intermediates : Use of methanesulfonate esters or triflates to generate reactive intermediates (e.g., [(tetrahydrofuranyl)methyl methanesulfonate in ]).
- Cyclization : Reacting with ethylenediamine or similar nucleophiles under basic conditions (e.g., K₂CO₃ or Et₃N) to form the imidazolidine-dione core .
- Purity confirmation : Analytical techniques such as HPLC (for purity assessment), NMR (¹H/¹³C for structural verification), and mass spectrometry (HRMS for molecular weight validation) are critical .
Q. How can researchers characterize the structural features of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the azetidine ring, methylthio group, and imidazolidine-dione moieties. For example, the methylthio group (S–CH₃) typically resonates at δ 2.1–2.5 ppm in ¹H NMR .
- IR spectroscopy : Identify carbonyl stretches (C=O) from the imidazolidine-dione (1700–1750 cm⁻¹) and nicotinoyl (1650–1680 cm⁻¹) groups .
- X-ray crystallography : Optional for absolute configuration determination, as demonstrated in thiazolidine derivatives ( ).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase assays for kinase activity).
- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or HepG2) to assess IC₅₀ values .
- Antioxidant activity : Employ DPPH or ABTS radical scavenging assays, referencing protocols from phenolic compound studies ( ).
Advanced Research Questions
Q. How can catalytic methods improve the synthesis efficiency of this compound?
- Methodological Answer :
- Heterogeneous catalysis : Use Fe₂O₃@SiO₂/In₂O₃ (as in ) to enhance coupling reactions (e.g., Suzuki-Miyaura for nicotinoyl derivatives).
- Microwave-assisted synthesis : Reduce reaction times for cyclization steps (e.g., from 12 hours to 30 minutes) while maintaining yield .
- Flow chemistry : Optimize intermediate purification and scale-up using continuous-flow reactors to minimize side reactions .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Experimental replication : Use split-plot designs (e.g., randomized blocks with replicates, as in ) to account for variability in cell lines or assay conditions.
- Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to compare datasets from independent studies, focusing on variables like solvent choice (DMSO vs. ethanol) or cell passage number .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement if activity discrepancies arise .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinase ATP-binding pockets).
- QSAR models : Train machine learning algorithms on datasets of imidazolidine-dione derivatives to predict bioactivity (e.g., pIC₅₀) based on descriptors like logP or polar surface area .
- MD simulations : Assess conformational stability of the azetidine ring in aqueous vs. lipid bilayer environments .
Q. What methodologies assess the environmental fate and ecotoxicology of this compound?
- Methodological Answer :
- Degradation studies : Use HPLC-MS to track hydrolysis/photolysis products in simulated environmental conditions (e.g., pH 7.4 buffer or UV light exposure) .
- Bioaccumulation assays : Measure logKₒw (octanol-water partition coefficient) to predict persistence in biotic systems .
- Ecotoxicology : Perform acute toxicity tests on Daphnia magna or algae, following OECD guidelines for EC₅₀ determination .
Q. How can advanced spectroscopic techniques resolve stereochemical uncertainties in derivatives?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and correlate elution order with circular dichroism (CD) spectra.
- NOESY/ROESY NMR : Identify spatial proximity of protons to assign relative configurations (e.g., cis/trans azetidine substituents) .
- VCD (Vibrational CD) : Combine with DFT calculations to assign absolute stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
